Pyrisoxazole, cis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

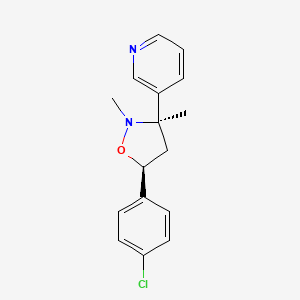

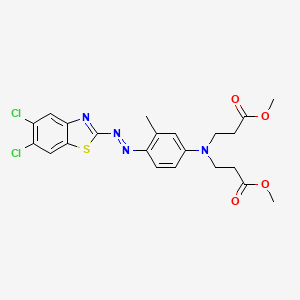

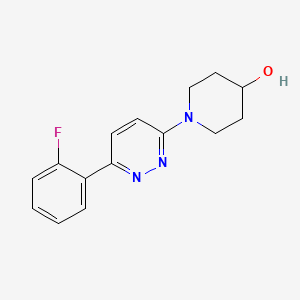

Pyrisoxazole, cis- is an isomeric fungicide primarily used to control fungal diseases in crops such as tomatoes, wheat, and cucumbers. It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is known for its effectiveness against a variety of fungal pathogens, including Botrytis cinerea, which causes gray mold .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrisoxazole, cis- involves the formation of the oxazole ring and the introduction of the pyridine moiety. The process typically includes the following steps:

Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.

Introduction of the Pyridine Moiety: The oxazole intermediate is then reacted with a chloropyridine derivative in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods: Industrial production of Pyrisoxazole, cis- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrisoxazole, cis- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of halogenated pyrisoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrisoxazole, cis- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of oxazole and pyridine derivatives.

Biology: Investigated for its effects on fungal pathogens and its potential use in controlling plant diseases.

Medicine: Explored for its potential antifungal properties and its ability to inhibit sterol biosynthesis in pathogenic fungi.

Industry: Used in the development of new fungicides and agrochemicals.

Wirkmechanismus

Pyrisoxazole, cis- exerts its effects by inhibiting sterol biosynthesis in fungal cells. It specifically targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Pyrisoxazole, cis- disrupts the integrity of the fungal cell membrane, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Carbendazim: Another fungicide used to control fungal diseases in crops.

Procymidone: A fungicide with a similar mode of action, used to control gray mold and other fungal pathogens.

Pyrifenox: An ergosterol biosynthesis inhibitor with similar applications.

Uniqueness: Pyrisoxazole, cis- is unique due to its high efficacy against a broad spectrum of fungal pathogens and its ability to provide both preventive and curative control. Its diastereoisomeric nature also allows for selective targeting of specific fungal strains, making it a valuable tool in integrated pest management .

Eigenschaften

CAS-Nummer |

291771-83-0 |

|---|---|

Molekularformel |

C16H17ClN2O |

Molekulargewicht |

288.77 g/mol |

IUPAC-Name |

(3R,5S)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |

InChI |

InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16+/m0/s1 |

InChI-Schlüssel |

DHTJFQWHCVTNRY-JKSUJKDBSA-N |

Isomerische SMILES |

C[C@@]1(C[C@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Kanonische SMILES |

CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

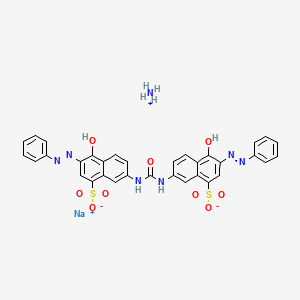

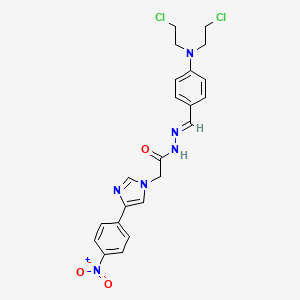

![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)